4'-((p-(Dimethylamino)phenyl)azo)acetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-((p-(Dimethylamino)phenyl)azo)acetanilide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Sudan IV, and it is a fat-soluble dye that is commonly used in histology and microbiology experiments.
Wirkmechanismus
The mechanism of action of Sudan IV involves its ability to bind to the lipid droplets in tissues and cells. The dye has a high affinity for lipids, and it stains them red. This allows researchers to visualize the distribution and amount of lipids in a sample.
Biochemische Und Physiologische Effekte
Sudan IV has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Sudan IV in lab experiments is its ability to stain lipids in tissues and cells. This allows researchers to visualize and quantify the amount of lipids present in a sample. However, one limitation of using Sudan IV is that it is not specific to lipids and can also stain other substances, such as proteins and carbohydrates.
Zukünftige Richtungen
There are several future directions for research involving Sudan IV. One area of interest is the development of new staining techniques that are more specific to lipids and do not stain other substances. Another area of research is the use of Sudan IV in medical imaging, where it could potentially be used to visualize lipid-rich tissues, such as adipose tissue. Additionally, Sudan IV could be used in the development of new drugs that target lipid metabolism in diseases such as obesity and diabetes.
Synthesemethoden
The synthesis of 4'-((p-(Dimethylamino)phenyl)azo)acetanilide involves the reaction of p-dimethylaminobenzene diazonium salt with acetanilide in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization to obtain pure Sudan IV.
Wissenschaftliche Forschungsanwendungen
Sudan IV has been used in various scientific research applications, including histology, microbiology, and biochemistry. It is commonly used as a staining agent to visualize fat droplets in tissues and cells. Sudan IV is also used to detect the presence of lipids in food samples, such as milk and cheese.
Eigenschaften
CAS-Nummer |
1591-56-6 |
---|---|
Produktname |
4'-((p-(Dimethylamino)phenyl)azo)acetanilide |
Molekularformel |
C16H18N4O |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
N-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H18N4O/c1-12(21)17-13-4-6-14(7-5-13)18-19-15-8-10-16(11-9-15)20(2)3/h4-11H,1-3H3,(H,17,21) |
InChI-Schlüssel |
ZUZJJOZXFBPXOA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Synonyme |
C.I. DISPERSE BLACK 3, ACETO DERIVATIVE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.